Cellular TRKA Inhibitory Potency: ONO-7579 vs. Larotrectinib in Engineered Cell-Based Assays
In a cellular reporter assay using CellSenser TrkA-NFAT-bla CHO-K1 cells stimulated with NGF (50 ng/mL), ONO-7579 inhibited TRKA-mediated signaling with an IC50 of 0.5 nM (pIC50 = 9.3) [1]. By comparison, larotrectinib (LOXO-101) exhibited an IC50 of 9.7 nM (pIC50 = 8.01) in a cellular TRKA ELISA assay, representing an approximately 19.4-fold lower potency than ONO-7579 [2]. Entrectinib, a multi-kinase inhibitor, showed TRKA IC50 values of 0.3–1 nM across biochemical and cellular assays, placing its potency in a range comparable to ONO-7579 but with a broader target profile that includes ALK (IC50 = 7 nM) and ROS1 (IC50 = 12 nM) .
| Evidence Dimension | Cellular TRKA inhibition IC50 |
|---|---|
| Target Compound Data | ONO-7579: IC50 = 0.5 nM (pIC50 = 9.3) in CellSenser TrkA-NFAT-bla CHO-K1 reporter assay; NGF 50 ng/mL stimulation |
| Comparator Or Baseline | Larotrectinib: IC50 = 9.7 nM (pIC50 = 8.01) in cellular TRKA ELISA assay. Entrectinib: IC50 = 0.3–1 nM for TRKA in biochemical/cellular assays; also inhibits ALK (IC50 = 7 nM) and ROS1 (IC50 = 12 nM). |
| Quantified Difference | ONO-7579 is ~19.4-fold more potent than larotrectinib in cell-based TRKA assays. Comparable potency to entrectinib on TRKA, but without ALK/ROS1 co-inhibition. |
| Conditions | ONO-7579: CellSenser TrkA-NFAT-bla CHO-K1 cells, NGF 50 ng/mL, 5 h incubation, FRET-based reporter. Larotrectinib: TRKA cellular ELISA, NGF stimulation. Assay formats differ; direct IC50 comparison should be interpreted with caution. |
Why This Matters
Users requiring maximal cellular TRKA target engagement at low compound concentrations may obtain greater potency with ONO-7579 than with larotrectinib, while avoiding the ALK/ROS1 off-target pharmacology of entrectinib.
- [1] ChEMBL / IUPHAR/BPS Guide to Pharmacology. ONO-7579 Ligand Activity Charts, Ligand ID 10729. Cellular TRKA IC50 = 0.5 nM (pIC50 = 9.3). Data from US-9763943-B2, US-9463192-B2, US-10300060-B2, US-9993479-B2, US-10765676-B2. View Source
- [2] IUPHAR/BPS Guide to Pharmacology. Larotrectinib Ligand Activity Charts. Cellular TRKA IC50 = 9.7 nM (pIC50 = 8.01). Data from WO2010048314 A1. View Source
